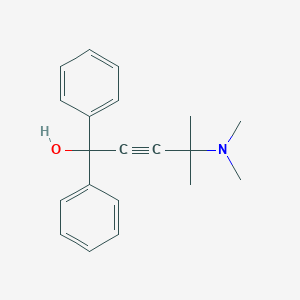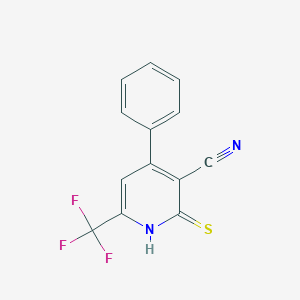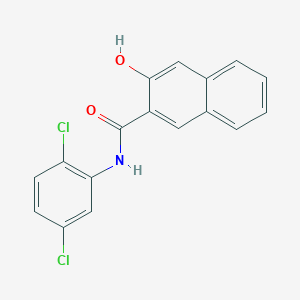
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and a dichlorophenyl group, which contribute to its diverse reactivity and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 2-naphthalenecarboxylic acid with 2,5-dichloroaniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.
科学研究应用
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(2,4-dichlorophenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(2,6-dichlorophenyl)-3-hydroxy-
Uniqueness
N-(2,5-Dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
59192-05-1 |
|---|---|
分子式 |
C17H11Cl2NO2 |
分子量 |
332.2g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO2/c18-12-5-6-14(19)15(9-12)20-17(22)13-7-10-3-1-2-4-11(10)8-16(13)21/h1-9,21H,(H,20,22) |
InChI 键 |
XRSZVNFMWDURBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=CC(=C3)Cl)Cl)O |
Key on ui other cas no. |
59192-05-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-methoxyphenyl)methyl]-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B462969.png)
![1-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B462974.png)
![2,5,7-Trimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B462980.png)
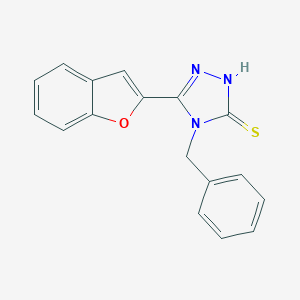
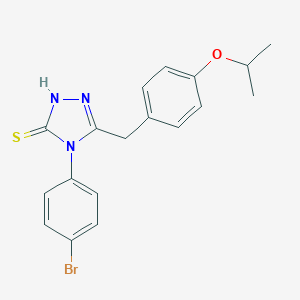
![N-Cyclohexyl-8-methyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B462996.png)
![2-{[(4-Methylphenyl)sulfonyl]methyl}acrylonitrile](/img/structure/B463013.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B463070.png)
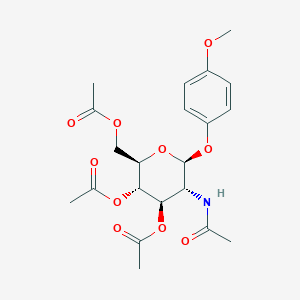
![N-(4-bromophenyl)-3-iminobenzo[f]chromene-2-carboxamide](/img/structure/B463073.png)
![6-bromo-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B463075.png)
![2-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B463076.png)
